4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine
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Overview
Description
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine is a heterocyclic compound that features both a pyrrolidine and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine typically involves the reaction of 2-ethylpyrrolidine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by the addition of 2-ethylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more reduced form, such as a thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Morpholine: Similar in structure but contains an oxygen atom instead of sulfur.
Pyrrolidine: Contains only the pyrrolidine ring without the thiomorpholine moiety.
Thiomorpholine: Lacks the ethylpyrrolidine group.
Uniqueness
4-((2-Ethylpyrrolidin-2-yl)methyl)thiomorpholine is unique due to the combination of the pyrrolidine and thiomorpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H22N2S |
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Molecular Weight |
214.37 g/mol |
IUPAC Name |
4-[(2-ethylpyrrolidin-2-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C11H22N2S/c1-2-11(4-3-5-12-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3 |
InChI Key |
OSSWPIRDHRMFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)CN2CCSCC2 |
Origin of Product |
United States |
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